molecular formula C12H18N2O3 B7106245 Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol

Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B7106245
M. Wt: 238.28 g/mol
InChI Key: ITEKDIHSJBXABE-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol is a complex organic compound that features a cyclopropyl group, a methoxycyclopentyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . The cyclopropyl and methoxycyclopentyl groups are introduced through subsequent reactions involving cyclopropanation and etherification, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxadiazole ring could produce various heterocyclic compounds .

Scientific Research Applications

Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to be a versatile pharmacophore, capable of forming hydrogen bonds and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the oxadiazole ring provides versatility in interactions with biological targets .

Properties

IUPAC Name

cyclopropyl-[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-16-12(6-2-3-7-12)11-13-10(17-14-11)9(15)8-4-5-8/h8-9,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEKDIHSJBXABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C2=NOC(=N2)C(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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